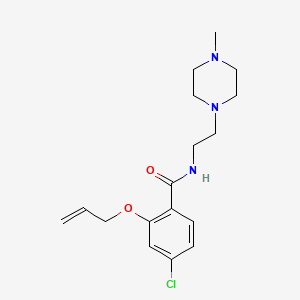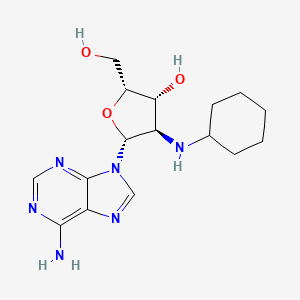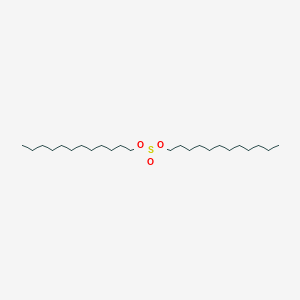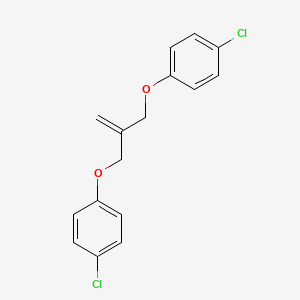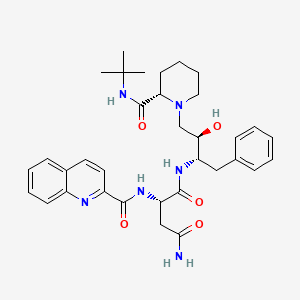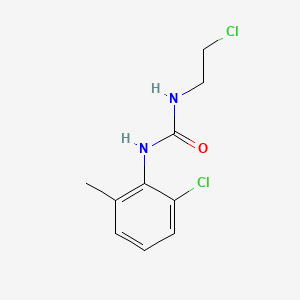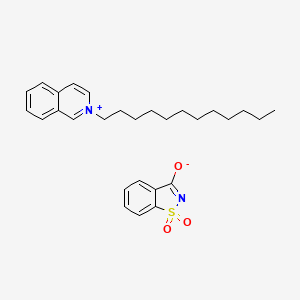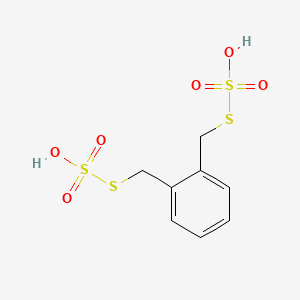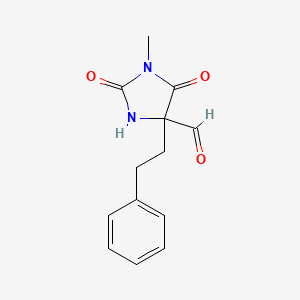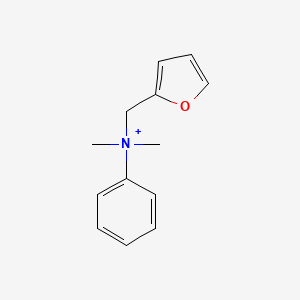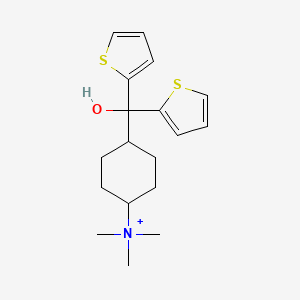
Methyl thihexinolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl thihexinolium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a sulfur-containing organic compound, which places it in the category of thiols or thioethers. These compounds are known for their distinctive chemical behaviors and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl thihexinolium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions with thiols.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
Methyl thihexinolium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simple thiol with similar chemical properties but different applications.
Methanethiol: Another thiol, known for its strong odor and use in the natural gas industry as an odorant.
Thiophenol: A thiol with an aromatic ring, used in organic synthesis.
Uniqueness
Methyl thihexinolium stands out due to its specific structure, which imparts unique reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest.
Propriétés
Numéro CAS |
114740-90-8 |
|---|---|
Formule moléculaire |
C18H26NOS2+ |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1 |
Clé InChI |
VROKFRFJNZCFMH-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
